Hdac-IN-36 falls under the category of small molecule inhibitors specifically targeting histone deacetylases. It is part of a broader class of compounds developed for therapeutic applications in oncology and neurodegenerative diseases, where HDAC activity is often dysregulated. The compound was synthesized based on structural modifications derived from known HDAC inhibitors, leveraging pharmacophore models that include a zinc-binding group essential for HDAC interaction .
The synthesis of Hdac-IN-36 involves several key steps, which typically include:
These steps are crucial for obtaining the desired compound with optimal yield and purity, which is typically assessed through methods like high-performance liquid chromatography.
Hdac-IN-36 undergoes various chemical reactions during its synthesis, including:
These reactions are carefully controlled to optimize yield and minimize by-products .
The mechanism of action for Hdac-IN-36 involves:
Quantitative measurements such as IC50 values provide insights into the potency of Hdac-IN-36 against different HDAC isoforms.
Hdac-IN-36 exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's suitability for biological applications .
Hdac-IN-36 has several potential applications in scientific research and medicine:
CAS No.: 70644-19-8
CAS No.: 526-97-6
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7